molecular formula C3H9NO B3189711 N-Ethoxymethanamine CAS No. 34451-30-4

N-Ethoxymethanamine

Cat. No.: B3189711
CAS No.: 34451-30-4
M. Wt: 75.11 g/mol
InChI Key: LUKNLVTZDZMBOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethoxymethanamine (C₃H₉NO, MW = 75 g/mol) is a secondary amine characterized by an ethoxy (-OCH₂CH₃) group attached to the nitrogen atom of methanamine (CH₃NH₂). Its structure is represented as CH₃-NH-OCH₂CH₃. Key analytical data from mass spectrometry reveals a molecular ion peak at m/z = 75, with fragmentation primarily occurring at the O–C bond, yielding fragments at m/z = 46 and 47 . This compound has been synthesized in laser-irradiated primary amine solutions, where cleavage between nitrogen and adjacent atoms is empirically unfavorable .

Properties

CAS No.

34451-30-4

Molecular Formula

C3H9NO

Molecular Weight

75.11 g/mol

IUPAC Name

N-ethoxymethanamine

InChI

InChI=1S/C3H9NO/c1-3-5-4-2/h4H,3H2,1-2H3

InChI Key

LUKNLVTZDZMBOU-UHFFFAOYSA-N

SMILES

CCONC

Canonical SMILES

CCONC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • Ethoxy vs. Methoxy Substituents: this compound and N-Ethoxyethanamine both feature ethoxy groups but differ in amine classification (secondary vs. primary). The ethoxy group in these compounds leads to O–C bond cleavage during mass spectrometry, producing characteristic fragments (e.g., m/z = 46/47 for this compound vs. m/z = 60/61 for N-Ethoxyethanamine) .
  • Amine Classification :
    Tertiary amines (e.g., 2-Methoxy-N-(2-methoxyethyl)-N-methylethanamine) exhibit greater steric hindrance, reducing nucleophilicity compared to primary/secondary amines like this compound .

Stability and Reactivity

  • This compound demonstrates stability under laser irradiation, with fragmentation patterns dominated by O–C bond cleavage rather than N–C bond breaks .
  • 5-Methoxy DMT N-oxide retains stability in acetonitrile at low temperatures, critical for preserving its psychoactive properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.